molecular formula C9H10N2O B13024192 {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol

Katalognummer: B13024192
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: IQBUMQZPYUJFIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Analyse Chemischer Reaktionen

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol can be compared with other pyrrolo-pyridine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and potential of heterocyclic chemistry in drug discovery and development.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI-Schlüssel

IQBUMQZPYUJFIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)N=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.